molecular formula C15H11FN2OS2 B2367932 N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896349-18-1

N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide

Cat. No.: B2367932
CAS No.: 896349-18-1
M. Wt: 318.38
InChI Key: MHJVOJGDSPERQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a benzothiazole-derived compound featuring a fluorine substituent at the 6-position of the benzothiazole ring and a methylthio group at the para-position of the benzamide moiety.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS2/c1-20-11-5-2-9(3-6-11)14(19)18-15-17-12-7-4-10(16)8-13(12)21-15/h2-8H,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJVOJGDSPERQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Amino-6-fluorobenzenethiol with Carbonyl Derivatives

The benzothiazole scaffold is synthesized via cyclocondensation of 2-amino-6-fluorobenzenethiol with α-halogenated carbonyl compounds. Chloroacetyl chloride (ClCH₂COCl) is commonly employed, reacting at 0–5°C in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et₃N) acts as a base to neutralize HCl byproducts, driving the reaction to completion.

Reaction Conditions

  • Molar Ratio : 1:1.2 (2-amino-6-fluorobenzenethiol : chloroacetyl chloride)
  • Solvent : DCM
  • Temperature : 0–5°C (2 h) → room temperature (12 h)
  • Yield : 68–72% after recrystallization (ethanol/water).

This method ensures regioselective formation of the 6-fluorobenzo[d]thiazole ring, critical for downstream functionalization.

Amide Coupling Strategies

Direct Acylation with 4-(Methylthio)benzoyl Chloride

The benzothiazole intermediate undergoes amidation with 4-(methylthio)benzoyl chloride. Catalytic dimethylaminopyridine (DMAP) and N,N'-dicyclohexylcarbodiimide (DCC) facilitate coupling in anhydrous DCM.

Procedure

  • Activation : 4-(Methylthio)benzoyl chloride (1.1 eq) is added dropwise to a stirred solution of 6-fluorobenzo[d]thiazol-2-amine (1 eq) and DMAP (0.1 eq) in DCM.
  • Reaction : Stirred at 25°C for 24 h.
  • Workup : Filtered to remove dicyclohexylurea (DCU), concentrated, and purified via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Optimization Data

Parameter Optimal Value Yield Impact
Solvent DCM +15%
DMAP Concentration 0.1 eq +22%
Reaction Time 24 h Maximal

Yield : 58–62%.

EDC/HOBt-Mediated Coupling

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). This approach minimizes racemization and enhances coupling efficiency for sensitive substrates.

Conditions

  • Molar Ratio : 1:1.2:1.2 (amine : EDC : HOBt)
  • Solvent : THF
  • Temperature : 0°C → room temperature (18 h)
  • Yield : 65–70% after HPLC purification.

Alternative Routes via Thiourea Cyclization

Heterocyclization of 1-(Benzo[d]thiazol-2-yl)-3-aroylthioureas

A novel pathway involves cyclizing 1-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-(methylthio)benzoyl)thiourea with α-bromoacetone in dry acetone. Bromine generates α-bromoacetone in situ, while Et₃N maintains basic conditions.

Reaction Scheme

  • Thiourea Formation : 6-Fluorobenzo[d]thiazol-2-amine + 4-(methylthio)benzoyl isothiocyanate → thiourea intermediate.
  • Cyclization : α-bromoacetone (1.5 eq), Et₃N (2 eq), acetone, reflux (6 h).

Yield : 54% after recrystallization (methanol).

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃)

  • δ 7.82 (d, J = 8.0 Hz, 1H, benzothiazole H-7)
  • δ 7.45–7.30 (m, 4H, benzamide aromatic H)
  • δ 2.55 (s, 3H, SCH₃).

HPLC Purity : ≥98% (C18 column, acetonitrile/water 70:30, 1 mL/min).

Crystallography and Computational Data

Single-crystal X-ray analysis confirms planar geometry, with dihedral angles of 12.3° between benzothiazole and benzamide rings. Density functional theory (DFT) calculations align with observed bond lengths (C–S: 1.76 Å).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage
DCC/DMAP Coupling 58–62 97 Scalability
EDC/HOBt Coupling 65–70 98 Low racemization
Thiourea Cyclization 54 95 Novel mechanism

Industrial-Scale Optimization Challenges

Solvent Selection

Ethyl acetate/hexane mixtures (3:7) improve chromatographic resolution but require high solvent volumes. Switching to automated flash chromatography reduces solvent use by 40%.

Byproduct Management

DCU filtration remains a bottleneck in DCC-mediated reactions. Implementing in-line filtration systems increases throughput by 30%.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SMe) group undergoes oxidation to sulfoxides and sulfones under controlled conditions.

Reagent Conditions Product Yield
Hydrogen peroxideAcetic acid, 0–5°C, 2–4 hrs4-(methylsulfinyl)benzamide derivative65–78%
m-Chloroperbenzoic acidDichloromethane, RT, 12 hrs4-(methylsulfonyl)benzamide derivative 82–90%

Mechanistic Insights :

  • The methylthio group’s sulfur atom is oxidized sequentially:
    SMe[O]SO2Me\text{SMe}\xrightarrow{[O]}\text{SO}_2\text{Me}
    .

  • Steric hindrance from the fluorobenzo[d]thiazole moiety slows oxidation kinetics compared to simpler thioethers.

Reduction Reactions

Reductive cleavage of the methylthio group generates thiols or amines:

Reagent Conditions Product Application
Lithium aluminum hydrideTHF, reflux, 6 hrs4-mercaptobenzamide derivativeThiol-based drug intermediates
Raney nickel + H2_2
text
| Ethanol, 60°C, 3 hrs | 4-(methylamino)benzamide[1] | Amine precursor for coupling |

Key Observations :

  • Over-reduction is minimized by using stoichiometric LiAlH4_4
    .

  • Catalytic hydrogenation preserves the benzothiazole ring integrity.

Nucleophilic Substitution

The methylthio group acts as a leaving group in SN2_2
reactions:

Nucleophile Base Conditions Product
PiperidineK2_2
CO3_3
DMF, 80°C, 8 hrs4-(piperidin-1-yl)benzamide
Sodium thiophenoxideEt3_3
NAcetonitrile, RT, 12 hrs4-(phenylthio)benzamide

Kinetics :

  • Substitution rates correlate with nucleophile strength (e.g., thiophenoxide > amines).

  • Polar aprotic solvents (DMF, DMSO) enhance reactivity .

Electrophilic Aromatic Substitution

The fluorobenzo[d]thiazole ring undergoes regioselective electrophilic attacks:

Reagent Position Product Catalyst
HNO3_3
/H2_2
SO4_4
C-55-nitro-6-fluorobenzo[d]thiazole derivative
Br2_2
/FeBr3_3
C-44-bromo-6-fluorobenzo[d]thiazole derivative Lewis acid catalyst

Regiochemistry :

  • Electron-withdrawing fluorine directs electrophiles to the C-4 and C-5 positions .

  • Nitration at C-5 is favored due to resonance stabilization .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Reaction Type Reagents Product Yield
Suzuki couplingAryl boronic acid, Pd(PPh3_3
)4_4
Biaryl benzamide derivative 70–85%
Buchwald-HartwigPrimary amine, Pd2_2
dba3_3
N-aryl benzamide analog 65–78%

Optimization :

  • Ligand choice (e.g., XPhos) improves coupling efficiency with sterically hindered amines.

Stability Under Acidic/Basic Conditions

Condition Observation Degradation Pathway
1M HCl, refluxHydrolysis of amide bond after 24 hrsCleavage to 4-(methylthio)benzoic acid
1M NaOH, RTBenzothiazole ring decomposition after 48 hrsRing-opening via nucleophilic attack at C-2

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by its unique structure, which includes a benzothiazole moiety substituted with a fluorine atom and a methylthio group. The synthesis typically involves the reaction of 6-fluorobenzo[d]thiazole with appropriate amines and thiols under controlled conditions to yield the desired amide. Various synthetic routes have been explored to optimize yield and purity, often utilizing techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Anticancer Properties

N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has shown promising anticancer activity in various studies. Research indicates that compounds within the benzothiazole family exhibit significant inhibitory effects on the proliferation of cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. For instance, one study demonstrated that modifications to the benzothiazole nucleus could enhance its anticancer efficacy by promoting apoptosis and inhibiting cell migration .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA4311.5Induces apoptosis, inhibits IL-6 and TNF-α
Benzothiazole Derivative 1A5492.0Cell cycle arrest, promotes apoptosis
Benzothiazole Derivative 2H12991.8Inhibits migration, reduces inflammatory markers

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Studies have shown that it can significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This suggests potential applications in treating inflammatory diseases where these cytokines play a critical role .

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects involve modulation of key signaling pathways associated with cell proliferation and inflammation. The compound appears to interact with specific receptors involved in tumor growth regulation, leading to altered gene expression profiles that favor apoptosis over survival in cancer cells.

Case Studies

Several case studies highlight the efficacy of this compound:

  • In Vitro Studies : In a controlled laboratory setting, this compound was tested against various cancer cell lines using MTT assays to assess cytotoxicity. Results indicated a dose-dependent response with significant inhibition at lower concentrations.
  • Animal Models : In vivo studies have been conducted using mouse models to evaluate tumor growth inhibition. The compound was administered at varying dosages, showing a marked reduction in tumor size compared to control groups.
  • Clinical Implications : Preliminary findings suggest that derivatives of this compound may serve as lead candidates for further development into therapeutic agents for cancer treatment, especially in cases resistant to conventional therapies.

Mechanism of Action

The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity to these targets, while the methylthio group can influence its lipophilicity and membrane permeability. The compound may exert its effects by inhibiting enzyme activity or modulating receptor function, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

Compound Core Structure Substituents Synthetic Yield Melting Point Key Spectral Data Reported Activity Reference
N-(6-Fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide Benzo[d]thiazole + benzamide 6-F, 4-(methylthio) Not reported Not reported Not provided Hypothesized enzyme inhibition
N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11) Benzo[d]thiazole + benzamide 6-Br, 4-(4-methylpiperazin-1-yl) 55% Not reported 1H NMR (DMSO-d6): δ 10.45 (s, 1H, NH) Antimicrobial activity (hypothesized)
N-(6-(3-Methoxyphenyl)benzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (12a) Benzo[d]thiazole + benzamide 6-(3-MeO-phenyl), 4-(4-methylpiperazin-1-yl) 53% Not reported HRMS: m/z 519.2078 [M+H]+ Not reported
N-(5-(Morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)-3,4-dichlorobenzamide (4d) Thiazole + benzamide Morpholinomethyl, pyridin-3-yl, 3,4-diCl Not reported Not reported 1H NMR (CDCl3): δ 8.55 (s, 1H, pyridine) Potential kinase inhibition
N-(4-(Pyridin-2-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide (GSK1570606A) Thiazole + acetamide Pyridin-2-yl, 4-F-phenyl Not reported Not reported MS: m/z 358.1 [M+H]+ NF-κB activation enhancer
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTA) Benzo[d]thiazole + benzamide 6-NH2 57% (stepwise) Not reported FT-IR: ν 3399 cm⁻¹ (NH2) Corrosion inhibition (mild steel)

Structural and Functional Group Analysis

  • Fluorine vs. Fluorine’s electronegativity may also improve metabolic stability compared to bromine .
  • Methylthio vs. Piperazine/Morpholine : The methylthio group (SMe) at the benzamide’s para-position is less polar than the 4-methylpiperazine (compound 11) or morpholine (compound 4d) groups, which could reduce solubility but improve lipophilicity for blood-brain barrier penetration .
  • Benzothiazole vs.

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H10FN3S
  • Molecular Weight : 245.30 g/mol
  • CAS Number : 328087-15-6

The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of fluorine and methylthio groups enhances its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: In Vitro Evaluation

A study conducted on several benzothiazole derivatives demonstrated that modifications to the benzothiazole nucleus significantly enhance anticancer activity. For instance:

  • Cell Lines Tested : A431 (epidermoid carcinoma), A549 (lung carcinoma), H1299 (non-small cell lung cancer).
  • Concentration Range : 1 to 4 µM.
  • Findings :
    • Inhibition of cell proliferation.
    • Induction of apoptosis and cell cycle arrest.
    • Reduction in inflammatory cytokines such as IL-6 and TNF-α.

These findings suggest that the compound could be developed further as a therapeutic agent against specific cancer types .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. The compound has been tested for its ability to reduce inflammation markers in vitro.

The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory pathways, which include:

  • Decreased production of nitric oxide (NO).
  • Inhibition of cyclooxygenase (COX) enzymes.

These mechanisms suggest potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key findings include:

Substituent Effect on Activity
Fluorine at position 6Enhances lipophilicity and bioavailability
Methylthio groupContributes to increased potency against tumors

The presence of electron-withdrawing groups at specific positions on the phenyl ring has been shown to enhance anticancer activity significantly .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Thiazole Core Formation : Utilize the Hantzsch thiazole synthesis, where α-haloketones (e.g., 6-fluoro-2-aminobenzo[d]thiazole) are condensed with thioamides under acidic/basic conditions .
  • Acylation : React the thiazole intermediate with 4-(methylthio)benzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide bond .
  • Purification : Column chromatography or recrystallization in ethanol ensures purity (>95% by HPLC).

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., fluorine integration at δ 6.5–7.2 ppm for aromatic protons, methylthio group at δ 2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 361.05) .
  • X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between benzamide and thiazole rings .

Q. What initial biological screening assays are relevant for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity : MTT assays on human cancer cell lines (e.g., HepG2, MCF-7) to assess IC50 values .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases (e.g., EGFR inhibition at 10 µM concentration) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield?

  • Methodological Answer :

  • Temperature Control : Maintain 60–80°C during acylation to prevent side reactions (e.g., sulfoxide formation) .
  • Catalyst Screening : Test Pd/C or DMAP for coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. What structure-activity relationship (SAR) studies are critical for modifying this compound?

  • Methodological Answer :

  • Substituent Variation : Replace the methylthio group with sulfone/sulfoxide to evaluate redox stability .
  • Fluorine Position : Compare 6-fluoro vs. 4-fluoro analogs (e.g., N-(4-fluorobenzo[d]thiazol-2-yl) derivatives) to assess bioactivity shifts .
  • Bioisosteric Replacement : Substitute the benzamide moiety with pyridine or morpholine rings to modulate lipophilicity (logP 2.8 vs. 3.2) .

Q. How can mechanistic studies elucidate the compound’s biological activity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding to bacterial DNA gyrase (ΔG < -8 kcal/mol) .
  • Gene Expression Profiling : RNA-seq analysis post-treatment identifies upregulated apoptosis markers (e.g., caspase-3) .
  • Metabolomic Analysis : LC-MS/MS tracks metabolite changes (e.g., ATP depletion in cancer cells) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Batch Variability : Compare synthesis lots via HPLC purity checks (>98% reduces false negatives) .
  • Assay Standardization : Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
  • Dose-Response Validation : Repeat experiments with 10-point dilution series to confirm EC50 reproducibility (RSD < 15%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.